molecular formula C8H15NO8 B12644371 N-D-Gluconoylglycine CAS No. 5616-22-8

N-D-Gluconoylglycine

Cat. No.: B12644371
CAS No.: 5616-22-8
M. Wt: 253.21 g/mol
InChI Key: QEHGETHQXBNOTO-XYXSHXKPSA-N
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Description

N-D-Gluconoylglycine is a glycine derivative where the amino group of glycine is conjugated with a gluconoyl moiety (a sugar acid derived from gluconic acid). This compound is characterized by its hydrophilic properties due to the presence of multiple hydroxyl groups in the gluconoyl chain.

Properties

CAS No.

5616-22-8

Molecular Formula

C8H15NO8

Molecular Weight

253.21 g/mol

IUPAC Name

2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]acetic acid

InChI

InChI=1S/C8H15NO8/c10-2-3(11)5(14)6(15)7(16)8(17)9-1-4(12)13/h3,5-7,10-11,14-16H,1-2H2,(H,9,17)(H,12,13)/t3-,5-,6+,7-/m1/s1

InChI Key

QEHGETHQXBNOTO-XYXSHXKPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)NCC(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)NCC(=O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of N-D-Gluconoylglycine

The table below compares this compound with other glycine derivatives, focusing on substituent groups, solubility, and applications:

Compound Name CAS Number Molecular Formula Substituent Group Key Properties/Applications References
This compound 94231-91-1 C₁₂H₂₁NO₈ Gluconoyl (sugar acid) Hydrophilic; used in biochemical studies and as a precursor in glycoconjugate synthesis.
N-D-Gluconoyl-L-alanine 94231-89-7 C₁₃H₂₃NO₈ Gluconoyl + L-alanine Enhanced stereospecificity; potential role in peptide-based drug delivery systems.
N-D-Gluconoyl-L-leucine 15893-50-2 C₁₈H₃₃NO₈ Gluconoyl + L-leucine Hydrophobic tail (leucine) improves membrane permeability; used in agrochemical formulations.
N-Lauroylglycine 14246-53-8 C₁₄H₂₇NO₃ Dodecanoyl (fatty acid) Lipophilic; employed in cosmetic emulsions and surfactant research.
N-Phthaloylglycine 4702-13-4 C₁₀H₇NO₄ Phthaloyl (aromatic acid) Low water solubility; utilized in organic synthesis as a protecting group for amines.
N-Arachidonoylglycine 179113-91-8 C₂₂H₃₅NO₃ Arachidonoyl (polyunsaturated fatty acid) Binds to G protein-coupled receptors; studied for anti-inflammatory and neuroactive effects.
Hydrophilicity vs. Lipophilicity
  • This compound and its gluconoyl derivatives exhibit high water solubility due to hydroxyl-rich groups, making them suitable for aqueous-phase reactions .
  • N-Lauroylglycine and N-Arachidonoylglycine, with fatty acid chains, are lipophilic and used in lipid-based formulations or membrane-related studies .

Research Findings and Industrial Relevance

Solubility and Formulation

  • N-Lauroylglycine requires co-solvents (e.g., DMSO) for dissolution in biological assays, with stock solutions prepared at 10 mM concentrations .
  • This compound’s inherent solubility eliminates the need for harsh solvents, reducing toxicity risks in cell-based studies .

Analytical Challenges

  • Gluconoyl derivatives require advanced labeling techniques (e.g., fluorescent tags) for detection in mass spectrometry, as noted in N-glycan analysis methodologies .

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